Thiophene-2-carboxamide, N,N-dibutyl-
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Overview
Description
Thiophene-2-carboxamide, N,N-dibutyl- is a heterocyclic organic compound with the molecular formula C13H21NOS . It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, which imparts unique chemical properties to these compounds .
Preparation Methods
The synthesis of thiophene derivatives, including Thiophene-2-carboxamide, N,N-dibutyl-, can be achieved through various synthetic routes. Some common methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial production methods for thiophene derivatives often involve these synthetic routes, optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Thiophene-2-carboxamide, N,N-dibutyl- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Substitution: Thiophene derivatives can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thiophene-2-carboxamide, N,N-dibutyl- has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives serve as corrosion inhibitors and are used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Thiophene-2-carboxamide, N,N-dibutyl- involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit enzymes such as kinases and voltage-gated sodium channels . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Thiophene-2-carboxamide, N,N-dibutyl- can be compared with other similar compounds, such as:
Thiophene-2-carboxamide, N-(2-fluorophenyl)-: This compound has a similar thiophene core but with a different substituent, leading to distinct biological activities.
Thiophene-2-carboxamide, N,N-dihexyl-: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
The uniqueness of Thiophene-2-carboxamide, N,N-dibutyl- lies in its specific substituents, which can modulate its chemical and biological properties.
Properties
Molecular Formula |
C13H21NOS |
---|---|
Molecular Weight |
239.38 g/mol |
IUPAC Name |
N,N-dibutylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H21NOS/c1-3-5-9-14(10-6-4-2)13(15)12-8-7-11-16-12/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
FLUVOROYLXNEGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
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